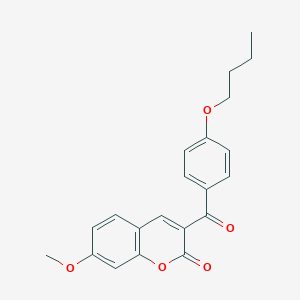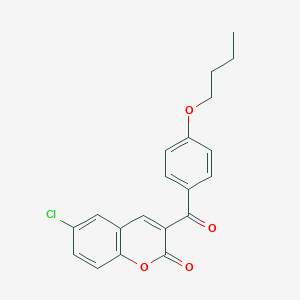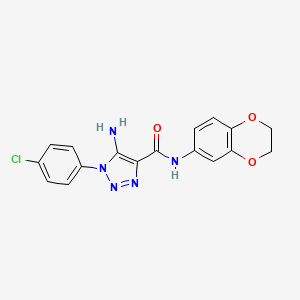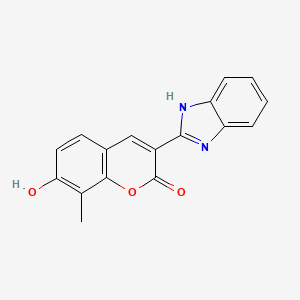![molecular formula C17H9Cl2N3O2 B6463131 (2Z)-6,8-dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide CAS No. 2549133-13-1](/img/structure/B6463131.png)
(2Z)-6,8-dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-6,8-dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide is a novel chemical compound with potential applications in the fields of scientific research and laboratory experiments. It is a derivative of the chromene family of compounds and is characterized by its unique structure and properties. This compound has a wide range of potential applications due to its ability to interact with a variety of biological systems. It has been used in a number of research studies, and its potential applications are still being explored.
作用機序
The mechanism of action of (2Z)-6,8-dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide is not yet fully understood. However, it is believed to interact with a variety of biological systems. It is thought to bind to DNA and proteins, which can lead to changes in gene expression and cellular processes. In addition, it has been shown to interact with certain enzymes, which may result in changes in metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being explored. However, some studies have shown that it can inhibit the growth of certain types of cancer cells. In addition, it has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to have protective effects against oxidative stress.
実験室実験の利点と制限
The advantages of using (2Z)-6,8-dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide in laboratory experiments include its low toxicity and its ability to interact with a variety of biological systems. Additionally, it can be easily synthesized in a laboratory setting and is relatively inexpensive to produce. However, there are some limitations to its use in laboratory experiments. For example, its effects on certain biological systems are still not fully understood and its effects on humans are still unknown.
将来の方向性
There are a number of potential future directions for research on (2Z)-6,8-dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide. These include further investigations into its effects on various biological systems, such as its effects on DNA and proteins. Additionally, further research could be conducted into its potential applications in the treatment of diseases, such as cancer and oxidative stress. Furthermore, further studies could be conducted to investigate its potential as a drug delivery system. Finally, further research could be conducted into its potential as a therapeutic agent for various medical conditions.
合成法
The synthesis of (2Z)-6,8-dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide involves a multi-step process. The first step is to prepare the starting material, 4-cyanophenyl imino chromene-3-carboxylic acid. This is achieved by reacting 4-cyanophenol with ethyl chloroformate in the presence of a base, such as sodium hydroxide. The product is then treated with dichloroacetic acid to obtain the desired compound. The reaction is carried out in an inert atmosphere, such as argon or nitrogen, to prevent oxidation of the product.
科学的研究の応用
(2Z)-6,8-dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide has a wide range of potential applications in scientific research. It has been used in a number of studies to investigate its effects on various biological systems. For example, it has been used to study the interactions between proteins and DNA. It has also been used to investigate the effects of the compound on the development of cancer cells. In addition, this compound has been used to study the effects of oxidative stress on cells.
特性
IUPAC Name |
6,8-dichloro-2-(4-cyanophenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2N3O2/c18-11-5-10-6-13(16(21)23)17(24-15(10)14(19)7-11)22-12-3-1-9(8-20)2-4-12/h1-7H,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQLZRDNXXBHJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N=C2C(=CC3=CC(=CC(=C3O2)Cl)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B6463050.png)

![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(4-fluorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6463061.png)

![2-(1H-indol-3-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6463074.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6463081.png)

![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(3-methoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6463094.png)
![N-[(2,4-dichlorophenyl)methyl]-2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]acetamide](/img/structure/B6463099.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-methyl-N-(3-phenylpropyl)acetamide](/img/structure/B6463100.png)

![2-{[1-(3-chloro-2-methylbenzenesulfonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6463141.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B6463144.png)
![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6463152.png)